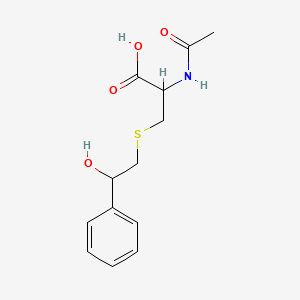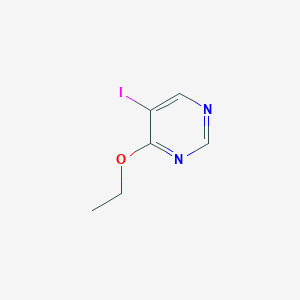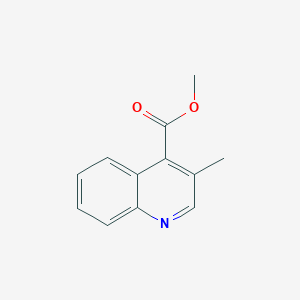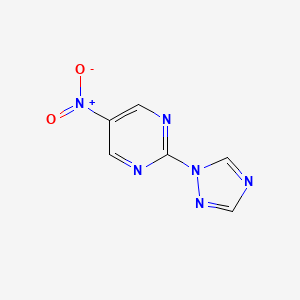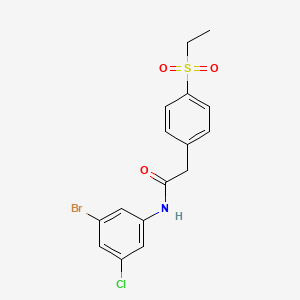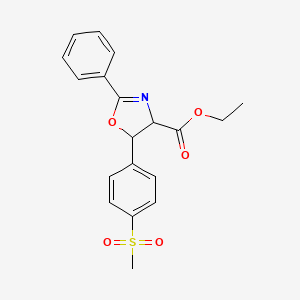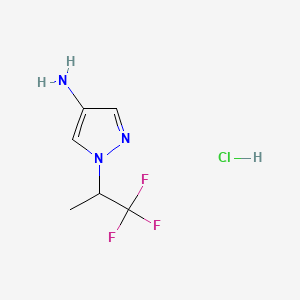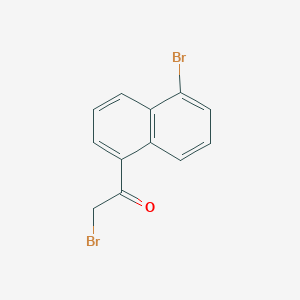![molecular formula C14H23N3 B13890052 3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline is an organic compound with the molecular formula C14H23N3 It is a derivative of aniline and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylpiperazin-1-yl)propyl]aniline typically involves the reaction of 4-methylpiperazine with 3-bromopropylamine, followed by a nucleophilic substitution reaction with aniline. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Methylpiperazin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
Uniqueness
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline is unique due to its specific structural features, including the presence of both an aniline and a piperazine moiety. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H23N3 |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C14H23N3/c1-16-8-10-17(11-9-16)7-3-5-13-4-2-6-14(15)12-13/h2,4,6,12H,3,5,7-11,15H2,1H3 |
InChI-Schlüssel |
CNYWPUUEHDRCDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCC2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
